molecular formula C11H6ClF3N2O2 B066325 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline CAS No. 175203-61-9

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Cat. No.: B066325
CAS No.: 175203-61-9
M. Wt: 290.62 g/mol
InChI Key: AONWLLRFRJIKFS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H6ClF3N2O2 and a molecular weight of 290.63 g/mol . This compound is characterized by the presence of a chloro group at position 4, a methyl group at position 6, a nitro group at position 5, and a trifluoromethyl group at position 2 on the quinoline ring. It is a solid at ambient temperature and is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-5-nitroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-Methyl-5-nitro-2-(trifluoromethyl)quinoline: Lacks the chloro group, affecting its reactivity and applications.

    4-Chloro-5-nitro-2-(trifluoromethyl)quinoline: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is unique due to the presence of all four substituents (chloro, methyl, nitro, and trifluoromethyl) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWLLRFRJIKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371484
Record name 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-61-9
Record name 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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